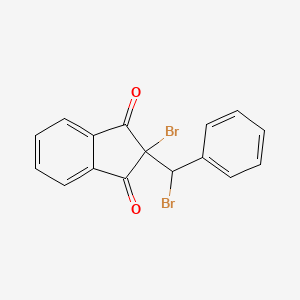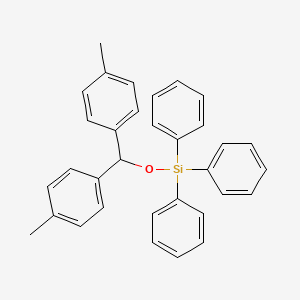
(Di-p-tolylmethoxy)triphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Di-p-tolylmethoxy)triphenylsilane is an organosilicon compound with the molecular formula C33H30OSi and a molecular weight of 470.692 g/mol . This compound is characterized by the presence of a triphenylsilane core substituted with a di-p-tolylmethoxy group, making it a unique and valuable chemical in various research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Di-p-tolylmethoxy)triphenylsilane typically involves the reaction of triphenylsilane with di-p-tolylmethanol in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions . The process can be summarized as follows:
Reactants: Triphenylsilane and di-p-tolylmethanol.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.
Reaction Conditions: Elevated temperatures (around 100-150°C) and an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(Di-p-tolylmethoxy)triphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(Di-p-tolylmethoxy)triphenylsilane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (Di-p-tolylmethoxy)triphenylsilane exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing the behavior of other molecules in its vicinity . The methoxy group can act as a leaving group in substitution reactions, while the triphenylsilane core provides stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (M-tolyl)triphenylsilane
- (P-tolyl)triphenylsilane
- (O-tolyl)triphenylsilane
- 1,1-Di(p-tolyl)-1,2,2,2-tetraphenyldisilane
- 1,2-Di(p-tolyl)-1,1,2,2-tetraphenyldisilane
Uniqueness
(Di-p-tolylmethoxy)triphenylsilane stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the di-p-tolylmethoxy group enhances its solubility and stability, making it a valuable compound for specialized applications .
Eigenschaften
Molekularformel |
C33H30OSi |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
bis(4-methylphenyl)methoxy-triphenylsilane |
InChI |
InChI=1S/C33H30OSi/c1-26-18-22-28(23-19-26)33(29-24-20-27(2)21-25-29)34-35(30-12-6-3-7-13-30,31-14-8-4-9-15-31)32-16-10-5-11-17-32/h3-25,33H,1-2H3 |
InChI-Schlüssel |
NFWUMTQMZJUFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


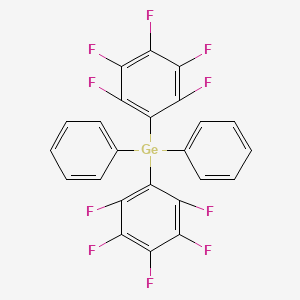

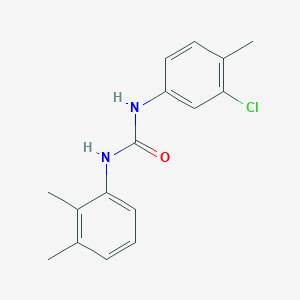
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)
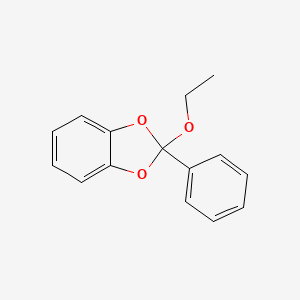
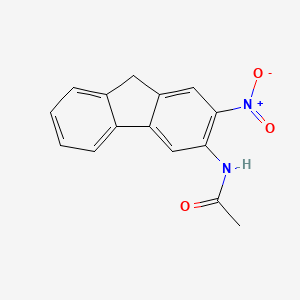
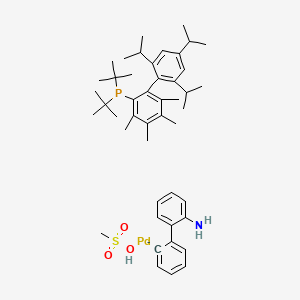
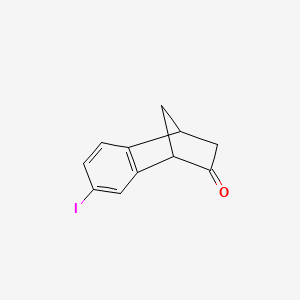
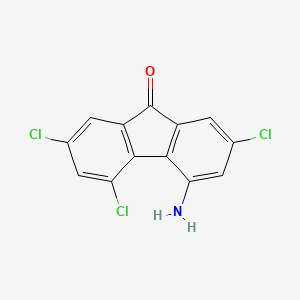
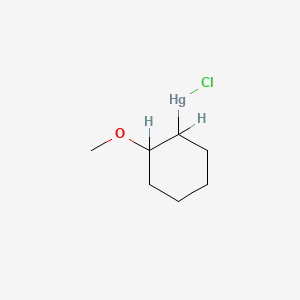
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)

